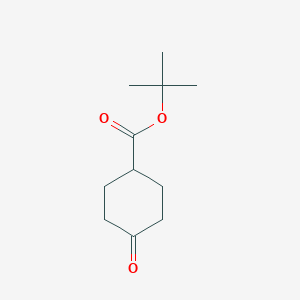

Tert-butyl 4-oxocyclohexanecarboxylate

Beschreibung

Overview of Cyclohexanecarboxylate (B1212342) Derivatives in Organic Synthesis

Cyclohexanecarboxylate derivatives are a class of organic compounds characterized by a cyclohexane (B81311) ring bonded to a carboxylate group. This structural motif is a common feature in many natural products and synthetically important molecules. The cyclohexane ring provides a versatile three-dimensional scaffold that can be functionalized in various ways, influencing the molecule's stereochemistry and biological activity. In organic synthesis, these derivatives serve as crucial intermediates for the construction of more complex molecular architectures. They are utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Importance of Ketone and Ester Functionalities in Chemical Building Blocks

The presence of both ketone and ester functional groups within a single molecule, as seen in tert-butyl 4-oxocyclohexanecarboxylate (B1232831), imparts a high degree of synthetic versatility.

Ketones are pivotal functional groups in organic synthesis due to the reactivity of the carbonyl group. The carbon atom of the carbonyl is electrophilic and susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon bonds and the introduction of various functional groups. Common reactions involving ketones include reductions to alcohols, reductive aminations to form amines, and reactions with Grignard or organolithium reagents to create tertiary alcohols.

Esters , on the other hand, are derivatives of carboxylic acids and are also highly valuable in synthesis. The tert-butyl ester, in particular, is often employed as a protecting group for the carboxylic acid functionality. Its steric bulk prevents unwanted reactions at the carboxyl group while other transformations are carried out on the molecule. A key advantage of the tert-butyl ester is its selective removal under acidic conditions, leaving other acid-sensitive groups intact.

Rationale for Research Focus on Tert-butyl 4-oxocyclohexanecarboxylate

The specific research focus on this compound stems from its utility as a bifunctional building block that combines the reactivity of a ketone with the protective nature of a tert-butyl ester. chemshuttle.com This combination allows for a sequential and controlled manipulation of the molecule. For instance, the ketone can be selectively modified while the carboxylic acid remains protected, or vice versa. This strategic advantage makes it a highly sought-after intermediate in multi-step syntheses of complex target molecules, particularly in the pharmaceutical industry where the synthesis of specific stereoisomers is often crucial.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNBSBAWGATECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565782 | |

| Record name | tert-Butyl 4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38446-95-6 | |

| Record name | 1,1-Dimethylethyl 4-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38446-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 4 Oxocyclohexanecarboxylate

Reactions at the Ketone Moiety

The ketone group in tert-butyl 4-oxocyclohexanecarboxylate (B1232831) is a primary site for various chemical reactions, including oxidations, reductions, nucleophilic additions, and condensations.

The ketone functionality of tert-butyl 4-oxocyclohexanecarboxylate can undergo oxidation reactions, most notably the Baeyer-Villiger oxidation. This reaction converts the cyclic ketone into a lactone (a cyclic ester) through the insertion of an oxygen atom adjacent to the carbonyl group. The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or other peroxides. organic-chemistry.orgwikipedia.org

The Baeyer-Villiger oxidation of alkyl oxocyclohexanecarboxylates has been studied, and it is expected that this compound would yield the corresponding hexanolide. rsc.org The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In this case, the more substituted carbon atom preferentially migrates, leading to the formation of a seven-membered lactone. organic-chemistry.org

A variety of oxidizing agents can be employed for the Baeyer-Villiger oxidation, with their reactivity generally correlating with the acidity of the corresponding carboxylic acid. wikipedia.orgthermofisher.com

Table 1: Common Oxidizing Agents for Baeyer-Villiger Oxidation

| Oxidizing Agent | Abbreviation | Relative Reactivity |

| Trifluoroperoxyacetic acid | TFPAA | Very High |

| meta-Chloroperoxybenzoic acid | mCPBA | High |

| Peracetic acid | Moderate | |

| Hydrogen peroxide | H₂O₂ | Low (requires catalyst) |

| tert-Butyl hydroperoxide | tBuOOH | Very Low |

The ketone in this compound can be readily reduced to the corresponding secondary alcohol, yielding tert-butyl 4-hydroxycyclohexanecarboxylate. This reduction can be achieved using various hydride-based reducing agents. The stereochemical outcome of the reduction is highly dependent on the steric bulk of the reducing agent. tamu.edu

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. drnerz.comquizlet.com In the reduction of 4-tert-butylcyclohexanone (B146137), a closely related compound, NaBH₄ preferentially attacks from the axial position to afford the thermodynamically more stable trans-isomer where the hydroxyl group is in the equatorial position. tamu.educhemistry-online.com

In contrast, bulkier reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), exhibit the opposite stereoselectivity. The steric hindrance of L-Selectride favors equatorial attack of the hydride, leading to the formation of the cis-isomer where the hydroxyl group is in the axial position. tamu.edu The Meerwein-Ponndorf-Verley (MPV) reduction using a heterogeneous catalyst like Zeolite BEA has also been shown to stereoselectively produce the cis-alcohol. lookchem.com

Table 2: Stereoselectivity in the Reduction of 4-tert-Butylcyclohexanone Analogs

| Reducing Agent | Predominant Isomer | Method of Hydride Delivery |

| Sodium borohydride (NaBH₄) | trans (equatorial-OH) | Axial attack |

| L-Selectride | cis (axial-OH) | Equatorial attack |

| Zeolite BEA (MPV) | cis (axial-OH) | Not applicable |

The electrophilic carbon of the ketone's carbonyl group is susceptible to attack by various nucleophiles. Two common examples of such reactions are the Grignard and Wittig reactions.

In a Grignard reaction , an organomagnesium halide (Grignard reagent) adds to the ketone to form a tertiary alcohol after an acidic workup. masterorganicchemistry.comdoubtnut.com For instance, the reaction of this compound with methylmagnesium bromide would yield tert-butyl 4-hydroxy-4-methylcyclohexanecarboxylate.

The Wittig reaction provides a method for converting ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which attacks the ketone to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and a phosphine (B1218219) oxide. libretexts.orgyoutube.com The use of a stabilized or non-stabilized ylide can influence the stereochemistry of the resulting alkene. organic-chemistry.org For example, reacting this compound with methylenetriphenylphosphorane (B3051586) would produce tert-butyl 4-methylenecyclohexanecarboxylate.

The ketone can participate in condensation reactions with active methylene (B1212753) compounds, such as in the Knoevenagel condensation . sigmaaldrich.com This reaction is typically base-catalyzed and involves the formation of a new carbon-carbon double bond. researchgate.net For instance, the reaction of this compound with malononitrile (B47326) in the presence of a weak base like piperidine (B6355638) or an amine salt would lead to the formation of a dicyanomethylene derivative. sigmaaldrich.comresearchgate.net The initial adduct undergoes dehydration to yield the final α,β-unsaturated product.

Reactions at the tert-Butyl Ester Moiety

The tert-butyl ester group is generally stable under basic and neutral conditions but is susceptible to cleavage under acidic conditions.

The tert-butyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-oxocyclohexanecarboxylic acid. nih.gov This transformation is typically achieved under acidic conditions. acsgcipr.org

The acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgkhanacademy.org However, due to the stability of the tertiary carbocation, the cleavage of the tert-butyl ester often occurs through a mechanism involving the formation of a tert-butyl cation. acsgcipr.orgresearchgate.net A variety of acids can be used for this deprotection, including trifluoroacetic acid (TFA), formic acid, and hydrochloric acid. acsgcipr.org The reaction is often carried out in a suitable solvent, and the choice of acid and reaction conditions can be tailored to be compatible with other functional groups in the molecule.

Transesterification Reactions

Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, this reaction entails replacing the tert-butoxy (B1229062) group with a different alkoxy group. The reaction is typically catalyzed by either an acid or a base. wikipedia.org

Mechanism:

Acid-Catalyzed Transesterification: Under acidic conditions, a proton is donated to the carbonyl oxygen of the ester, enhancing the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com A molecule of the new alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to a tetrahedral intermediate. Following proton transfer and elimination of tert-butanol (B103910), the new ester is formed. masterorganicchemistry.com

Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more potent nucleophile, the alkoxide. wikipedia.org The alkoxide attacks the carbonyl carbon of the tert-butyl ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the tert-butoxide leaving group, yielding the new ester. masterorganicchemistry.com

The equilibrium of the reaction can be shifted toward the products by using a large excess of the reactant alcohol or by removing the tert-butanol byproduct. wikipedia.org This transformation is fundamental in synthetic chemistry for modifying ester functionalities to alter the properties or subsequent reactivity of a molecule.

| Reactant Alcohol | Catalyst Type | Expected Product |

|---|---|---|

| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 4-oxocyclohexanecarboxylate |

| Ethanol (B145695) (CH₃CH₂OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃) | Ethyl 4-oxocyclohexanecarboxylate |

| Propanol (CH₃CH₂CH₂OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₂CH₃) | Propyl 4-oxocyclohexanecarboxylate |

Cleavage of the tert-Butyl Protecting Group

The tert-butyl group is widely used as a protecting group for carboxylic acids due to its steric hindrance, which imparts stability against many nucleophilic and basic conditions. Its removal, or deprotection, can be achieved under specific, often acidic, conditions to liberate the free carboxylic acid, 4-oxocyclohexanecarboxylic acid.

Several methods have been developed for the cleavage of tert-butyl esters, offering a range of selectivities and mildness.

Acidic Hydrolysis: Aqueous phosphoric acid is an effective and environmentally benign reagent for the deprotection of tert-butyl esters. organic-chemistry.org The reaction proceeds under mild conditions and shows good selectivity, tolerating other acid-sensitive groups like Cbz carbamates. organic-chemistry.org

Enzymatic Cleavage: Biocatalysts, particularly certain lipases and esterases, can perform mild and selective removal of tert-butyl protecting groups. nih.govresearchgate.net For instance, lipase (B570770) A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis have been identified as highly active enzymes for hydrolyzing a range of tert-butyl esters. nih.govresearchgate.net This method is valued for its high selectivity, leaving other protecting groups like Boc, Z, and Fmoc intact. nih.govresearchgate.net

Radical-Mediated Cleavage: A combination of the tris-4-bromophenylamminium radical cation (often called magic blue) and a sacrificial silane (B1218182) like triethylsilane can facilitate the cleavage of the C-O bond in tert-butyl esters under mild conditions. organic-chemistry.org

Base-Mediated Cleavage: While tert-butyl esters are generally resistant to base-catalyzed hydrolysis, stronger conditions can be effective. Powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) is a significantly safer and simpler alternative to hazardous methods like using sodium hydride in DMF for cleaving tert-butyl esters. organic-chemistry.org

Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) at room temperature can directly convert tert-butyl esters into acid chlorides in very good yields, while other esters like methyl or ethyl remain unreactive. organic-chemistry.org

| Method | Reagents/Catalyst | Key Features |

|---|---|---|

| Acidic Hydrolysis | Aqueous Phosphoric Acid (H₃PO₄) | Mild, selective, and environmentally benign. organic-chemistry.org |

| Enzymatic Cleavage | Lipase A from Candida antarctica (CAL-A) or Esterase from Bacillus subtilis | Highly selective, operates under mild conditions, and tolerates other protecting groups. nih.govresearchgate.net |

| Radical-Mediated Cleavage | Tris-4-bromophenylamminium radical cation (Magic Blue) + Triethylsilane | Mediates mild C-O bond cleavage. organic-chemistry.org |

| Base-Mediated Cleavage | Potassium Hydroxide (KOH) in THF | Safer alternative to NaH/DMF for base-induced cleavage. organic-chemistry.org |

| Conversion to Acid Chloride | Thionyl Chloride (SOCl₂) | Direct conversion to a more reactive functional group, selective over other alkyl esters. organic-chemistry.org |

Cyclohexane (B81311) Ring Transformations

Stereochemical Considerations and Isomerization

The stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical factor in its reactivity. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

For this compound, the tert-butyl group is exceptionally bulky. Due to severe 1,3-diaxial steric interactions that would occur if it were in an axial position, the tert-butyl group effectively "locks" the conformation of the cyclohexane ring, forcing itself into the more stable equatorial position. chemistryschool.net This conformational lock dictates that the other substituent at the C4 position (the carboxylate group) will have a fixed relative stereochemistry.

This leads to two possible diastereomers:

cis-isomer: The tert-butyl group and the carboxylate group are on the same face of the ring. With the tert-butyl group in the equatorial position, the carboxylate group would be in an axial position.

trans-isomer: The tert-butyl group and the carboxylate group are on opposite faces of the ring. With the tert-butyl group in the equatorial position, the carboxylate group would also be in an equatorial position. The trans-isomer is generally the more thermodynamically stable of the two due to both large groups occupying equatorial positions.

Isomerization between the cis and trans forms can occur, typically through an enolization mechanism at the carbon atom bearing the ester group (C1) or the carbons adjacent to the ketone (C3, C5), which would require a catalyst (acid or base). The relative stability of the isomers often dictates the equilibrium position, with the trans-isomer being favored. The kinetic and thermodynamic reactivity of the cis and trans isomers of related 4-tert-butylcyclohexane derivatives can differ significantly. rsc.org

Ring-Opening Reactions

The cyclohexane ring is a stable, saturated carbocyclic system. Unlike highly strained rings such as cyclopropanes, cyclobutanes, or bicyclo[1.1.0]butanes, the cyclohexane ring in this compound does not readily undergo ring-opening reactions. researchgate.net Such reactions would require harsh conditions, involving high temperatures, pressures, or highly reactive reagents that would break the strong carbon-carbon single bonds of the ring. Under such conditions, the ester and ketone functional groups present in the molecule would almost certainly react first. Therefore, ring-opening is not a characteristic or synthetically useful transformation for this compound under typical laboratory conditions.

Functionalization of the Cyclohexane Ring

Functionalization of the cyclohexane ring of this compound primarily occurs at or adjacent to the existing ketone group, which is the most reactive site on the ring.

Reactions at the Carbonyl Group: The ketone at the C4 position is susceptible to nucleophilic attack. A common transformation is the reduction of the ketone to a secondary alcohol, yielding tert-butyl 4-hydroxycyclohexanecarboxylate. This can be achieved with a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome (i.e., the formation of cis or trans alcohols).

Reactions at α-Carbons (Enolate Chemistry): The protons on the carbons adjacent to the ketone (the α-carbons at C3 and C5) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles. This allows for the introduction of new functional groups onto the ring. Examples include:

Alkylation: Reaction of the enolate with an alkyl halide to form a new C-C bond at the α-position.

Halogenation: Reaction with a halogen source (e.g., Br₂) to introduce a halogen atom at the α-position.

Wittig Reaction: The ketone can undergo a Wittig reaction with a phosphorus ylide to replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkylidene cyclohexane derivative. This is a powerful method for olefination.

These transformations leverage the reactivity of the ketone to modify the cyclohexane backbone, enabling the synthesis of a wide array of substituted cyclohexane derivatives. For example, related starting materials like ethyl 4-oxocyclohexane carboxylate are used in the synthesis of pharmaceuticals like Tranexamic acid through functionalization of the ketone. researchgate.net

Applications in Advanced Organic Synthesis

As a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The compound serves as a foundational element for constructing more intricate molecular architectures. The ketone functionality can undergo various reactions such as reductions, reductive aminations, and Wittig reactions, while the tert-butyl ester group provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions later in a synthetic sequence.

Tert-butyl 4-oxocyclohexanecarboxylate (B1232831) is a documented starting material or intermediate in the synthesis of several important pharmaceutical agents. Its cyclohexane (B81311) core is a common motif in many drug molecules.

One notable application is in synthetic routes toward the antiviral drug Oseltamivir (Tamiflu). nih.govwikipedia.orgnih.gov Although the commercial synthesis of Oseltamivir famously starts from shikimic acid, alternative synthetic routes have been explored where functionalized cyclohexane derivatives are key. wikipedia.org The structure of tert-butyl 4-oxocyclohexanecarboxylate provides the basic carbocyclic framework that, through a series of stereocontrolled reactions, can be elaborated into the complex structure of the neuraminidase inhibitor. nih.govnih.gov

It has also been utilized in the development of DPP-4 inhibitors like ABT-341. elsevierpure.com A highly efficient, one-pot synthesis of ABT-341 has been developed that employs a four-component coupling process, demonstrating the utility of functionalized cyclohexanone (B45756) structures in modern, streamlined synthetic chemistry. elsevierpure.com

| Target Molecule | Therapeutic Class | Role of this compound |

|---|---|---|

| Oseltamivir (Tamiflu) | Antiviral (Neuraminidase Inhibitor) | Provides the core cyclohexane ring structure in various non-traditional synthetic routes. nih.govwikipedia.org |

| ABT-341 | Antidiabetic (DPP-4 Inhibitor) | Serves as a foundational building block in multi-component, one-pot synthesis strategies. elsevierpure.com |

Beyond pharmaceuticals, this compound is a precursor for various fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. A significant use is in the synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. google.com This derivative is an important building block for constructing active pharmaceutical ingredients, particularly in the synthesis of peptides and peptidomimetics where the defined stereochemistry of the cyclohexane ring is crucial. google.com The synthesis involves a highly stereoselective reductive amination of the ketone in this compound, followed by protection of the resulting amine, showcasing a direct conversion of the ketone to another valuable functional group. google.com

Role in Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, this compound and its derivatives serve multiple functions, from being direct precursors to active molecules to acting as tools for studying biological processes.

Researchers have used this compound as a starting point to generate novel molecules for biological screening. For instance, derivatives of the closely related 4-tert-butylcyclohexanone (B146137) have been synthesized and evaluated for their biological activities. researchgate.netnih.gov These studies have yielded compounds, such as specific bromolactones, that exhibit antibacterial activity against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.netnih.gov Furthermore, some derivatives have shown insecticidal or antifeedant properties against agricultural pests. nih.gov This highlights how the cyclohexane scaffold can be systematically modified to explore new chemical space for potential therapeutic or agrochemical applications.

| Derived Compound Class | Starting Material Analogue | Observed Biological Activity | Reference |

|---|---|---|---|

| Bromolactones | 4-tert-butylcyclohexanone | Antibacterial (e.g., against B. subtilis, E. coli) | researchgate.netnih.gov |

| Bromolactones | 4-tert-butylcyclohexanone | Moderate Antifeedant (e.g., against Myzus persicae) | nih.gov |

The tert-butyl ester group is of significant interest in medicinal chemistry. Ester hydrolysis is a fundamental biochemical reaction catalyzed by enzymes known as carboxylesterases, which are crucial for the metabolism of many drugs. nih.gov Molecules containing ester functionalities, like this compound, can serve as model substrates to study the activity and specificity of these enzymes. nih.govresearchgate.net The bulky nature of the tert-butyl group presents a specific steric profile that can be used to probe the active site of hydrolytic enzymes. Understanding how enzymes process sterically hindered esters is vital for designing effective prodrugs that are activated at the desired site in the body. nih.gov

The conversion of a polar carboxylic acid to an ester is a common strategy in drug design to create a "prodrug". nih.gov This modification can enhance a drug's oral bioavailability by increasing its lipid solubility, allowing it to be more easily absorbed through the gastrointestinal tract. nih.gov Once absorbed, carboxylesterases in the liver, plasma, or other tissues hydrolyze the ester to release the active carboxylic acid drug. nih.gov

The tert-butyl ester moiety, as found in this compound, is particularly useful in this context. The steric hindrance of the tert-butyl group can modulate the rate of hydrolysis, potentially protecting the prodrug from premature breakdown in the gut or plasma and allowing for more targeted release. nih.gov Therefore, incorporating such a group and studying its metabolic fate provides crucial data on the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of new drug candidates. researchgate.net This makes compounds with this feature valuable tools in preclinical drug metabolism and pharmacokinetic (DMPK) studies. researchgate.net

Development of RORγt Inverse Agonists

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. The development of RORγt inverse agonists is a promising therapeutic strategy for these conditions. A notable example is the clinical candidate BMS-986251, for which an efficient synthesis has been developed utilizing a key intermediate derived from a related cyclohexanone structure. researchgate.netacs.orgacs.org

The synthesis of BMS-986251 employs the differentially protected diester, 1-(tert-butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate. researchgate.netacs.orgacs.org This key intermediate is prepared via a synthetic route starting from a Hagemann's ester derivative. researchgate.netacs.orgacs.org The presence of the tert-butyl ester in this intermediate is crucial as it allows for regioselective hydrolysis, enabling the late-stage coupling with a tricyclic amine to furnish the final RORγt inverse agonist. acs.org This synthetic strategy highlights the importance of the tert-butyl protected cyclohexanecarboxylate (B1212342) scaffold in the construction of complex, biologically active molecules targeting RORγt.

Table 1: Key Intermediates in the Synthesis of BMS-986251

| Intermediate | Structure | Role in Synthesis |

|---|---|---|

| Hagemann's ester derivative | Starting material for the synthesis of the key diester. | |

| 1-(tert-butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate | Differentially protected diester allowing for regioselective functionalization. researchgate.netacs.orgacs.org | |

| Tricyclic amine | Coupling partner for the late-stage amide bond formation. acs.org |

Synthesis of Tranexamic Acid and its Isomers

Tranexamic acid, a synthetic analog of the amino acid lysine, is an important antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis of tranexamic acid and its isomers can be achieved through various synthetic routes, with some recent methods employing derivatives of 4-oxocyclohexanecarboxylate. A patented method describes a synthetic pathway to trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, a key precursor to tranexamic acid, starting from this compound.

In this process, this compound is subjected to a reductive amination reaction. This is achieved by condensation with a chiral ligand reagent, tert-butylsulfinamide, in the presence of a Lewis acid catalyst to yield trans-4-tert-butylsulfinamide cyclohexanecarboxylate with high stereoselectivity. Subsequent removal of the tert-butylsulfinyl group under acidic conditions, followed by protection of the resulting amino group with a tert-butoxycarbonyl (Boc) group and hydrolysis of the ester, affords trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. This intermediate can then be converted to tranexamic acid.

Table 2: Stereoselectivity in the Synthesis of Tranexamic Acid Precursor

| Starting Material | Reaction | Key Reagent | Product | Stereoselectivity (trans:cis) |

|---|---|---|---|---|

| This compound | Reductive Amination | (R)-tert-butylsulfinamide | trans-4-tert-butylsulfinamide cyclohexanecarboxylate | 95:5 |

Contribution to Material Science and Polymer Chemistry

While this compound is a valuable intermediate in organic synthesis, its direct application as a monomer or significant contributor to the field of material science and polymer chemistry is not widely reported in publicly available scientific literature. Searches of academic and patent databases did not yield specific examples of polymers or materials directly synthesized from this compound. The investigation into the polymerization of related structures, such as tert-butyl-carboxylate-activated aziridines, has been reported, but a direct link to the polymerization of this compound has not been established. Further research may explore the potential of this molecule in the development of novel polymers and materials.

Use in Flavor and Fragrance Industry

The flavor and fragrance industry utilizes a wide array of chemical compounds to create specific scents and tastes. While this compound itself is not directly listed as a fragrance ingredient, it can be considered a potential precursor to valuable fragrance compounds such as 4-tert-butylcyclohexanol (B146172) and 4-tert-butylcyclohexyl acetate. These compounds are known for their rich, woody, and earthy scents. ontosight.ai

A plausible synthetic route to these fragrance ingredients could involve the initial conversion of this compound to 4-tert-butylcyclohexanone. Subsequently, 4-tert-butylcyclohexanone can be reduced to 4-tert-butylcyclohexanol. quora.comorgsyn.orggoogle.comorgsyn.org The resulting alcohol can then be acetylated to produce 4-tert-butylcyclohexyl acetate. The synthesis of 4-tert-butylcyclohexanol from 4-tert-butylcyclohexanone can be achieved through various reduction methods, including catalytic hydrogenation. orgsyn.orggoogle.com

Table 3: Fragrance Compounds Potentially Derived from this compound

| Compound | CAS Number | Odor Profile |

|---|---|---|

| 4-tert-Butylcyclohexanol | 98-52-2 | Rich, woody, earthy, smoky, leathery ontosight.ai |

| 4-tert-Butylcyclohexyl acetate | 32210-23-4 | Woody, fruity |

Applications of Tert Butyl 4 Oxocyclohexanecarboxylate

Role in Medicinal Chemistry and Pharmaceutical Synthesis

This compound is a key building block in the synthesis of pharmaceutically active compounds. chemshuttle.com Its ability to introduce a functionalized cyclohexane (B81311) ring into a target molecule is highly valuable.

One notable application is in the synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. google.com This is achieved by first performing a stereoselective reductive amination on the ketone of tert-butyl 4-oxocyclohexanecarboxylate, followed by protection of the newly introduced amino group with a Boc group (di-tert-butyl dicarbonate). The resulting intermediate can then be deprotected at the ester position to yield the final product, which is an important building block for constructing active drug molecules. google.com

Utility in Materials Science

While direct applications in materials science are less documented than in medicinal chemistry, the structural components of this compound suggest potential utility. The rigid cyclohexane core is a common feature in liquid crystal molecules. The introduction of a tert-butyl group can influence the packing and mesomorphic properties of such materials. rsc.org Furthermore, derivatives of this compound, after further functionalization, could potentially be used as monomers in the synthesis of specialized polymers where the cyclohexane unit can impart desirable thermal and mechanical properties. Phenolic compounds containing tert-butyl groups are known to be effective antioxidants and stabilizers in polymers. researchgate.net

Advanced Research Perspectives and Future Directions

Development of More Sustainable and Environmentally Friendly Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. For commodity chemicals and synthetic intermediates like tert-butyl 4-oxocyclohexanecarboxylate (B1232831), developing sustainable and cost-effective manufacturing processes is a key objective. google.com Future research is focused on replacing traditional methods that may involve hazardous reagents or generate significant waste with more environmentally benign alternatives.

Key areas of development include:

Catalytic Hydrogenation: Moving away from stoichiometric oxidants or reductants towards catalytic methods is a core tenet of green chemistry. The synthesis of related 4-substituted cyclohexanols often relies on the hydrogenation of phenol (B47542) derivatives. quora.com Research into using highly efficient and recyclable catalysts, such as supported rhodium or palladium, under milder conditions (e.g., lower pressure and temperature) is ongoing. mdpi.com

Bio-based Feedstocks: Investigating routes that begin from renewable resources is a major goal. For instance, the synthesis of cyclohexanecarboxylate (B1212342) derivatives from sugar-derived compounds like muconic acid and fumaric acid via Diels-Alder reactions represents a sustainable approach to forming the cyclohexane (B81311) core. rsc.org

Solvent Minimization and Replacement: Traditional organic solvents contribute significantly to the environmental impact of chemical processes. Future synthetic routes will likely focus on using greener solvents, such as water, supercritical fluids (like scCO₂), or even solvent-free conditions to reduce waste and toxicity. mdpi.com

Exploration of Novel Catalytic Reactions Involving Tert-butyl 4-oxocyclohexanecarboxylate

The ketone and ester functionalities of this compound provide two reactive handles for a multitude of catalytic transformations. While classical reactions are well-established, modern research aims to uncover novel catalytic systems that offer enhanced efficiency, selectivity, and functional group tolerance.

Future explorations in this area include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective reduction of the ketone or for α-functionalization is a significant area of interest. This would provide access to chiral derivatives that are crucial for the synthesis of pharmaceuticals.

C-H Activation: Direct functionalization of the C-H bonds on the cyclohexane ring would represent a highly atom-economical method for introducing new substituents. Catalysts based on transition metals like palladium, rhodium, or iridium could enable the direct arylation, alkylation, or amination of the ring, bypassing the need for pre-functionalized starting materials.

Lewis Acid Catalysis: Lewis acids have been shown to be effective in promoting reactions such as reductive amination of the ketone group. google.com Future work may involve the discovery of novel, more active, and selective Lewis acid catalysts, including earth-abundant and non-toxic metals, to facilitate a broader range of transformations. google.com

Stereoselective Synthesis of Enantiopure Derivatives with Biological Relevance

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Consequently, the stereoselective synthesis of derivatives of this compound is of paramount importance for drug discovery. nih.gov The cyclohexane ring can exist in various conformations, and the substituents can be arranged in either cis or trans configurations, leading to different stereoisomers.

Recent advancements and future research directions include:

Chiral Ligand-Mediated Reduction: The use of chiral ligands in combination with reducing agents allows for the highly stereoselective reduction of the ketone. For example, the condensation of this compound with a chiral tert-butylsulfinamide ligand, followed by reduction, can yield the trans-amino alcohol derivative with high diastereoselectivity (>95%). google.com

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases and alcohol dehydrogenases can be employed for the asymmetric reduction of the ketone to produce enantiopure cis- or trans-alcohols. mdpi.com

Biologically Active Derivatives: Research has shown that derivatives of related 4-tert-butylcyclohexanone (B146137) possess interesting biological activities. researchgate.netnih.gov For example, certain bromolactone derivatives have shown antibacterial and insect antifeedant properties. researchgate.netnih.gov The synthesis of enantiopure versions of these and other derivatives is a promising avenue for discovering new therapeutic agents.

| Reaction Type | Catalyst/Reagent | Key Feature | Product Stereochemistry |

| Reductive Amination | Chiral tert-butylsulfinamide / Lewis Acid | High Stereoselectivity | >95% trans product google.com |

| Hydrogenation | Crabtree's Catalyst | Stereoselective Hydrogenation | Specific diastereomer obtained nih.gov |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | High Enantioselectivity | Access to specific cis or trans isomers mdpi.com |

Application in Complex Total Synthesis Endeavors

The structural rigidity and defined stereochemistry of the cyclohexane ring make this compound and its derivatives valuable synthons in the total synthesis of complex natural products and pharmaceutical compounds. Its bifunctional nature allows it to be incorporated into larger molecules through sequential or convergent strategies.

A key example is its use as a critical component in the synthesis of the clinical candidate BMS-986251, a RORγt inverse agonist. nih.gov An efficient synthetic route was developed to a chiral diester derivative, 1-(tert-butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate, which served as a novel chiral building block for the drug candidate. nih.gov This highlights the potential of using this scaffold to generate useful structure-activity relationship (SAR) data in drug discovery programs. Future applications will likely see this building block used in the synthesis of other complex and medicinally relevant targets.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better process control, higher yields, and easier scalability. mt.com The integration of synthetic routes involving this compound with flow chemistry platforms is an emerging area of research with significant potential. rsc.org

Improved Safety and Efficiency: Many reactions, such as hydrogenations or those involving highly reactive intermediates, can be performed more safely and efficiently in a flow reactor. The small reaction volume and high surface-area-to-volume ratio allow for better temperature control and mixing. mt.com

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process, avoiding the need for isolation and purification of intermediates. This has been demonstrated in the synthesis of fragrance components like 4-(tert-butyl)cyclohexyl acetate, where a biocatalytic reduction and subsequent work-up were performed in a continuous-flow system. mdpi.com

Automated Synthesis: Coupling flow reactors with automated control and analysis systems can accelerate reaction optimization and the creation of compound libraries for drug discovery. This high-throughput approach can be applied to explore the reaction space of this compound derivatives rapidly.

Deeper Computational Modeling of Reaction Mechanisms and Conformational Analysis

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For this compound, computational modeling can offer deep insights into its conformational preferences and the mechanisms of its reactions, guiding experimental design.

Conformational Analysis: The cyclohexane ring is known for its chair and boat conformations. The presence of a bulky tert-butyl group has a profound impact on the conformational equilibrium. libretexts.org In related di-tert-butylcyclohexanes, the twist-boat conformation can become energetically competitive with or even more stable than the chair conformation to alleviate steric strain. upenn.edusikhcom.net Detailed computational studies using methods like molecular mechanics (MM3, MM4) and ab initio calculations can precisely determine the relative energies of different conformers of this compound and its derivatives, which is crucial for predicting reactivity and stereochemical outcomes. sikhcom.net

Reaction Mechanism Modeling: Computational modeling can be used to map out the energy profiles of reaction pathways, identify transition states, and explain the origins of stereoselectivity. This can be particularly valuable for understanding complex catalytic cycles or stereoselective reductions, allowing for the rational design of more efficient catalysts and reaction conditions.

| Computational Method | Application | Key Insights |

| Molecular Mechanics (MM3/MM4) | Conformational Space Searching | Identifies low-energy conformers (chair, twist-boat) sikhcom.net |

| Ab Initio / DFT | Energy Calculations, Chemical Shifts | Provides relative free energies, enthalpies, and predicted NMR spectra for different conformers sikhcom.net |

| Transition State Theory | Reaction Pathway Analysis | Elucidates reaction mechanisms and predicts activation energy barriers |

Investigation of Bio-conjugation Strategies and Prodrug Design

The modification of biologically active molecules to improve their pharmacokinetic properties is a central theme in medicinal chemistry. The functional groups of this compound offer potential attachment points for bioconjugation or for the design of prodrugs.

Prodrug Design: A prodrug is an inactive compound that is converted into an active drug in the body. The carboxylic acid obtained after the hydrolysis of the tert-butyl ester could be a target for prodrug strategies. For example, it could be esterified with a promoiety to enhance membrane permeability or solubility. blumberginstitute.org While direct examples involving this compound are not yet prevalent, the principles of prodrug design are broadly applicable. For instance, ester-based prodrugs are common for carboxylic acid-containing drugs to improve their oral bioavailability. blumberginstitute.orgnih.gov

Bioconjugation: Bioconjugation involves linking a molecule to a larger biomolecule, such as a protein or antibody. The ketone group on the cyclohexane ring could be converted into an oxime or hydrazone, which can serve as a stable linker to connect the molecule to a biological carrier. This could be used in applications such as targeted drug delivery or the development of diagnostic agents. Hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can be incorporated to improve the solubility and biocompatibility of the resulting conjugate. youtube.com

Q & A

Q. What green chemistry principles can be applied to improve the sustainability of this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.